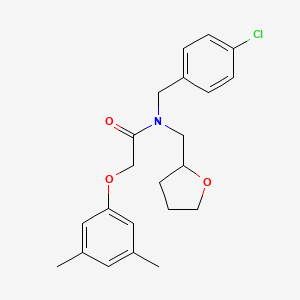![molecular formula C22H19N3O3S B11357675 Propyl 4-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]methyl}benzoate](/img/structure/B11357675.png)
Propyl 4-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]methyl}benzoate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a cyano group, a phenyl group, and a sulfanyl methyl benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]methyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst.
Formation of the Sulfanyl Methyl Benzoate Moiety: The final step involves the reaction of the pyrimidine derivative with a thiol and a benzoic acid derivative under basic conditions to form the sulfanyl methyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 4-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Nitro or halogenated derivatives
Aplicaciones Científicas De Investigación
Propyl 4-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]methyl}benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand the structure-activity relationship of pyrimidine derivatives and their biological effects.
Mecanismo De Acción
The mechanism of action of Propyl 4-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets. For instance, in antimicrobial studies, the compound inhibits bacterial enzymes by binding to the active site and preventing the enzyme from catalyzing its substrate . This inhibition can lead to the disruption of essential bacterial processes, ultimately resulting in bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl derivatives: These compounds share the pyrimidine core and cyano group but differ in other substituents.
Thioacetic acid derivatives: Compounds with similar sulfanyl groups but different core structures.
Uniqueness
Propyl 4-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]methyl}benzoate is unique due to its combination of a pyrimidine core, a cyano group, a phenyl group, and a sulfanyl methyl benzoate moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C22H19N3O3S |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
propyl 4-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C22H19N3O3S/c1-2-12-28-21(27)17-10-8-15(9-11-17)14-29-22-24-19(16-6-4-3-5-7-16)18(13-23)20(26)25-22/h3-11H,2,12,14H2,1H3,(H,24,25,26) |
Clave InChI |
IEHWBWREHAFJQI-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(3-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11357594.png)
![N-(3,5-dimethylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11357596.png)
![2-(benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11357604.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11357612.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11357630.png)
![N-(1-methoxypropan-2-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11357633.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11357644.png)
![5-[benzyl(furan-2-ylmethyl)amino]-N-(4-chlorophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11357650.png)
![4-butyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}cyclohexanecarboxamide](/img/structure/B11357653.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11357655.png)
![2-{[(2-Chlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11357661.png)
![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11357680.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11357684.png)

